molecular formula C14H22ClNO2 B5149066 N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine

N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine

Cat. No.: B5149066
M. Wt: 271.78 g/mol
InChI Key: LHNZQZSTORVGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chloro-substituted phenoxy group, an ethoxy linkage, and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common synthetic route starts with the chlorination of 2-methylphenol to obtain 2-chloro-6-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-chloro-6-methylphenoxy)ethanol. The next step involves the reaction of this intermediate with 2-chloroethylamine hydrochloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Properties

IUPAC Name

N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-11(2)16-7-8-17-9-10-18-14-12(3)5-4-6-13(14)15/h4-6,11,16H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNZQZSTORVGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCCOCCNC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.